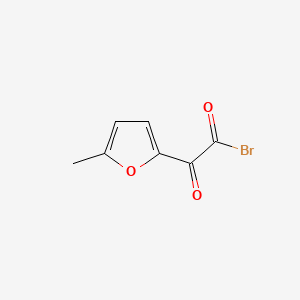

(5-Methylfuran-2-yl)(oxo)acetyl bromide

Description

Structure

3D Structure

Properties

CAS No. |

100750-53-6 |

|---|---|

Molecular Formula |

C7H5BrO3 |

Molecular Weight |

217.018 |

IUPAC Name |

2-(5-methylfuran-2-yl)-2-oxoacetyl bromide |

InChI |

InChI=1S/C7H5BrO3/c1-4-2-3-5(11-4)6(9)7(8)10/h2-3H,1H3 |

InChI Key |

GMDRARREDKLWLA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)C(=O)C(=O)Br |

Synonyms |

2-Furanacetyl bromide, 5-methyl-alpha-oxo- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylfuran 2 Yl Oxo Acetyl Bromide

Direct Friedel-Crafts Acylation of Methylfuran Derivatives with Oxalyl Halides

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and introducing acyl groups onto aromatic rings. The direct acylation of 2-methylfuran (B129897) with an oxalyl halide, such as oxalyl bromide, represents a primary and straightforward approach to synthesizing (5-Methylfuran-2-yl)(oxo)acetyl bromide.

This electrophilic aromatic substitution involves the activation of an oxalyl halide by a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or other similar acids like tin(IV) chloride (SnCl₄). khanacademy.orgorganic-chemistry.org The Lewis acid coordinates to a halogen on the oxalyl bromide, generating a highly electrophilic acylium ion or a reactive acylium ion-Lewis acid complex. This electrophile is then attacked by the electron-rich 2-methylfuran ring. The reaction is highly regioselective, with acylation occurring almost exclusively at the C5 position, which is the most nucleophilic site on the 2-methylfuran ring. rsc.org The electron-donating methyl group at the C2 position activates the furan (B31954) ring towards electrophilic attack and directs the incoming electrophile to the opposite C5 position.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, at low temperatures to control the reactivity and prevent side reactions. A stoichiometric amount of the Lewis acid is often required because the product, an aromatic ketone, can form a complex with the catalyst, deactivating it. organic-chemistry.org

Table 1: Key Parameters for Friedel-Crafts Acylation of 2-Methylfuran

| Parameter | Details | Rationale |

| Substrate | 2-Methylfuran | Electron-rich heterocyclic compound. |

| Acylating Agent | Oxalyl bromide | Provides the (oxo)acetyl bromide moiety. |

| Catalyst | Lewis Acids (e.g., AlCl₃, SnCl₄) | Activates the acylating agent to form an electrophile. khanacademy.orgorganic-chemistry.org |

| Solvent | Inert solvents (e.g., CH₂Cl₂, CS₂) | Prevents side reactions with the solvent. |

| Temperature | Low (e.g., 0 °C to -78 °C) | Controls the exothermic reaction and minimizes degradation. |

Approaches Involving Organometallic Reagents of 5-Methylfuran with Glyoxalyl Precursors

An alternative synthetic strategy involves the use of organometallic derivatives of 5-methylfuran. This approach reverses the polarity of the reactants compared to the Friedel-Crafts acylation. Here, the furan ring acts as the nucleophile via an organometallic intermediate.

This method would first involve the generation of a 2-lithio-5-methylfuran or a 5-methyl-2-furylmagnesium bromide (a Grignard reagent). These are typically prepared by the deprotonation of 2-methylfuran at the 5-position with a strong base like n-butyllithium or by the reaction of 2-bromo-5-methylfuran (B145496) with magnesium metal.

The resulting organometallic species is a potent nucleophile that can react with a suitable glyoxalyl precursor. An appropriate electrophile would be an ester or halide derivative of a glyoxalyl compound, such as ethyl oxalyl chloride. The nucleophilic attack of the organofuran reagent on the electrophilic carbonyl carbon of the glyoxalyl precursor, followed by the displacement of the leaving group (e.g., chloride or ethoxide), would yield the desired α-keto carbonyl structure. To obtain the final acyl bromide, a subsequent halogenation step might be necessary if an ester precursor is used.

While theoretically sound, this method can be complicated by the potential for the highly reactive organometallic intermediate to react with the second carbonyl group of the glyoxalyl precursor, leading to over-addition and the formation of byproducts. Careful control of reaction conditions, such as low temperatures and slow addition of reagents, would be crucial for success.

Transformations from Related α-Keto Carboxylic Acids via Halogenation

A common and reliable method for the synthesis of acyl halides is the halogenation of the corresponding carboxylic acid. In this context, this compound can be prepared from its parent α-keto carboxylic acid, (5-methylfuran-2-yl)(oxo)acetic acid.

This transformation is typically achieved using standard halogenating agents. Thionyl bromide (SOBr₂) or oxalyl bromide are effective reagents for this purpose. The reaction of (5-methylfuran-2-yl)(oxo)acetic acid with one of these reagents would substitute the hydroxyl group of the carboxylic acid with a bromide atom. A similar and widely used procedure involves oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to generate the acyl chloride, and this can be adapted for the bromide analogue. orgsyn.org

The mechanism involves the formation of a reactive intermediate (e.g., a chlorosulfite ester for thionyl chloride) which then undergoes nucleophilic attack by the halide ion to yield the acyl halide and gaseous byproducts like sulfur dioxide and hydrogen chloride. The use of oxalyl bromide is often preferred as its byproducts (carbon dioxide, carbon monoxide, and hydrogen bromide) are all gaseous, which simplifies purification of the desired product.

Table 2: Common Halogenating Agents for Carboxylic Acid to Acyl Bromide Conversion

| Reagent | Byproducts | Advantages |

| Thionyl bromide (SOBr₂) | SO₂, HBr | Effective for many substrates. |

| Oxalyl bromide ((COBr)₂) | CO, CO₂, HBr | Gaseous byproducts simplify purification. |

| Phosphorus tribromide (PBr₃) | H₃PO₃ | Mild conditions, but workup can be more complex. |

Stereoselective and Regioselective Synthesis Considerations

The concepts of stereoselectivity and regioselectivity are critical in designing efficient synthetic routes.

Regioselectivity: In the context of synthesizing this compound, regioselectivity is a major consideration, particularly for the Friedel-Crafts acylation route. The furan ring in 2-methylfuran has two potentially reactive positions for electrophilic substitution (C3, C4, and C5). However, the electron-donating nature of the oxygen heteroatom and the activating, ortho-para directing effect of the methyl group strongly favor substitution at the C5 position. rsc.org Experimental studies on the acylation of 2-methylfuran have shown a high degree of regioselectivity for the 5-position, leading predominantly to the desired 2,5-disubstituted furan product. rsc.orgshareok.org This inherent regioselectivity makes the Friedel-Crafts approach highly efficient for obtaining the correct isomer.

Stereoselectivity: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselectivity is not a factor in its synthesis. Should the furan ring or acyl chain be substituted with groups that create a chiral center, then stereoselective synthetic methods would become a critical consideration to control the formation of enantiomers or diastereomers.

Chemical Transformations and Reaction Mechanisms of 5 Methylfuran 2 Yl Oxo Acetyl Bromide

Nucleophilic Acyl Substitution Pathways

The acyl bromide moiety is the most electrophilic and reactive site in the molecule. The bromide ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions with a wide range of nucleophiles. libretexts.org These reactions typically proceed via a tetrahedral intermediate, which then collapses to expel the bromide ion and form a new carbonyl compound.

Amidation and Esterification Reactions

(5-Methylfuran-2-yl)(oxo)acetyl bromide readily undergoes amidation and esterification. The reaction with primary or secondary amines (aminolysis) yields the corresponding α-keto amides. Similarly, reaction with alcohols or phenols (alcoholysis) in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the HBr byproduct, leads to the formation of α-keto esters. youtube.com These transformations are generally rapid and high-yielding due to the high reactivity of the acyl halide starting material. youtube.com The α-keto amide and ester products are themselves valuable synthetic intermediates. rsc.org

| Nucleophile | Product Class | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | N-substituted α-keto amide | Inert solvent (e.g., DCM, THF), often with a base (e.g., Pyridine, Et₃N) or excess amine, 0 °C to room temperature. |

| Secondary Amine (R₂NH) | N,N-disubstituted α-keto amide | Inert solvent (e.g., DCM, THF), with a non-nucleophilic base (e.g., Pyridine, Et₃N), 0 °C to room temperature. |

| Alcohol (R-OH) | α-keto ester | Inert solvent (e.g., DCM, Ether), with a non-nucleophilic base (e.g., Pyridine, Et₃N), 0 °C to room temperature. |

Reactions with Carbon Nucleophiles

The reaction of this compound with organometallic reagents provides a pathway for carbon-carbon bond formation at the acyl position. However, the choice of reagent is critical to avoid over-addition. Highly reactive organometallic species like Grignard reagents (RMgX) and organolithium reagents (RLi) typically add twice: the first equivalent performs a nucleophilic acyl substitution to form a ketone, but this ketone intermediate is then immediately attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol upon workup. libretexts.orgyoutube.com

To selectively synthesize the α,β-diketone, less reactive organometallic reagents are required. Organocuprates, such as lithium dialkylcuprates (R₂CuLi, Gilman reagents), are the reagents of choice for this transformation. libretexts.orglibretexts.org They are sufficiently nucleophilic to react with the highly reactive acyl bromide but are generally unreactive towards the resulting ketone product, allowing for its isolation in good yield.

| Reagent | Intermediate Product | Final Product (after workup) | Selectivity Notes |

|---|---|---|---|

| Lithium Dialkylcuprate (R₂CuLi) | α,β-diketone | α,β-diketone | High selectivity for the ketone product. |

| Grignard Reagent (RMgX, 2 eq.) | α,β-diketone | Tertiary alcohol | Low selectivity; reaction proceeds to the alcohol. |

| Organolithium Reagent (RLi, 2 eq.) | α,β-diketone | Tertiary alcohol | Low selectivity; reaction proceeds to the alcohol. |

Reactivity at the α-Keto Carbonyl Moiety

While the acyl bromide is the most reactive electrophilic site, the adjacent α-keto carbonyl group can also undergo nucleophilic attack. However, for such reactions to occur selectively, the more reactive acyl bromide functionality must typically be converted into a less reactive group, such as an ester or an amide. The following transformations are described assuming the starting material is a derivative like methyl (5-methylfuran-2-yl)(oxo)acetate.

Carbonyl Addition Reactions (e.g., Organometallic, Hydride)

Once converted to an α-keto ester or amide, the ketone carbonyl becomes the primary site for attack by strong nucleophiles. Addition of Grignard or organolithium reagents to an α-keto ester will lead to the formation of a tertiary α-hydroxy ester. mdpi.com Reduction of the keto group can be achieved using hydride reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester/amide functionality, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol, yielding an α-hydroxy ester.

Condensation Reactions for Derivatization (e.g., Oximes, Imines)

The α-keto group of derivatives like α-keto esters can undergo condensation reactions with nitrogen-based nucleophiles under mildly acidic conditions. Reaction with hydroxylamine (B1172632) (NH₂OH) yields an α-keto oxime, and reaction with primary amines (R-NH₂) produces an α-keto imine (or Schiff base). nih.gov These reactions are fundamental for creating diverse molecular structures and are often used to form heterocyclic compounds.

| Derivative | Reagent | Product Type | Reaction Type |

|---|---|---|---|

| α-keto ester | NaBH₄ | α-hydroxy ester | Carbonyl Reduction |

| α-keto ester | R-MgX or R-Li | Tertiary α-hydroxy ester | Carbonyl Addition |

| α-keto ester | NH₂OH·HCl | α-keto ester oxime | Condensation |

| α-keto ester | R-NH₂ | α-keto ester imine | Condensation |

Reactivity of the Furan (B31954) Ring System Under Various Conditions

The furan ring is an electron-rich aromatic system, typically prone to electrophilic substitution at the C5 position (or C2, if C5 is substituted). However, the presence of the strongly electron-withdrawing (oxo)acetyl group at the C2 position deactivates the ring towards electrophilic attack. quimicaorganica.org Furthermore, the furan nucleus is sensitive to strong acids, which can cause polymerization or ring-opening, complicating many standard electrophilic substitution protocols. stackexchange.comintermediateorgchemistry.co.ukfayoum.edu.eg

Despite deactivation, some electrophilic substitutions may be possible under specific, often milder, conditions. For instance, Friedel-Crafts acylation, if attempted, would require a mild Lewis acid like SnCl₄ or BF₃·OEt₂ to avoid ring decomposition. stackexchange.comacs.org Halogenation can also be problematic due to the acid sensitivity of the ring. fayoum.edu.eg

The electron-withdrawing substituent makes the furan ring more susceptible to nucleophilic aromatic substitution, a reaction that is generally unfavorable on unsubstituted furans. quimicaorganica.orgedurev.in A strong nucleophile could potentially displace a leaving group at the C5 position. The furan ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene. However, the deactivating group would reduce its reactivity in this context as well. fayoum.edu.eg Under certain catalytic conditions, furan derivatives can undergo rearrangement or ring-opening reactions. researchgate.netresearchgate.net

| Reaction Type | Expected Reactivity | Conditions / Notes |

|---|---|---|

| Electrophilic Aromatic Substitution | Low | Ring is deactivated by the C2 substituent. Furan is sensitive to strong acids, often leading to polymerization. stackexchange.comfayoum.edu.eg |

| Nucleophilic Aromatic Substitution | Moderate (if leaving group is present) | Facilitated by the electron-withdrawing C2 substituent. quimicaorganica.org |

| Diels-Alder Cycloaddition | Low | The furan acts as a diene, but its reactivity is reduced by the deactivating group. |

| Ring Opening / Rearrangement | Possible | Can be induced by strong acids, oxidizing agents, or specific catalysts. researchgate.netresearchgate.net |

Electrophilic Aromatic Substitution Profiling

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. The substitution pattern is directed by the two substituents on the furan ring: the activating methyl group at the 5-position and the deactivating (oxo)acetyl bromide group at the 2-position.

The methyl group is an ortho-, para-directing activator, while the acyl group is a meta-directing deactivator. In the furan ring, the positions adjacent to the oxygen atom (C2 and C5) are the most reactive. In this molecule, these positions are already substituted. Therefore, electrophilic attack is expected to occur at the C3 or C4 positions. The activating effect of the methyl group at C5 would preferentially direct incoming electrophiles to the C4 position. However, the deactivating effect of the (oxo)acetyl bromide group at C2 would disfavor substitution at the adjacent C3 position. Consequently, the major product of electrophilic aromatic substitution is anticipated to be the 4-substituted isomer.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlumenlearning.com For instance, bromination of this compound would likely yield (4-Bromo-5-methylfuran-2-yl)(oxo)acetyl bromide. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically required for such reactions to generate a more potent electrophile. lumenlearning.comlibretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Reagents | Predicted Major Product |

| Bromination | Br⁺ | Br₂/FeBr₃ | (4-Bromo-5-methylfuran-2-yl)(oxo)acetyl bromide |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | (5-Methyl-4-nitrofuran-2-yl)(oxo)acetyl bromide |

| Sulfonation | SO₃ | Fuming H₂SO₄ | (5-Methyl-2-((oxo)acetyl)furan-4-sulfonic acid bromide |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl/AlCl₃ | (4-Acyl-5-methylfuran-2-yl)(oxo)acetyl bromide |

Radical-Mediated Functionalization

The (oxo)acetyl bromide moiety in the title compound can potentially undergo radical-mediated functionalization. One plausible pathway involves the homolytic cleavage of the carbon-bromine bond, particularly under photolytic or thermal conditions, to generate a (5-Methylfuran-2-yl)(oxo)acetyl radical. This acyl radical is a versatile intermediate that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, in the presence of a suitable radical acceptor, such as an alkene or an aromatic ring, the acyl radical could add to the unsaturated system, leading to the formation of a new carbon-carbon bond. This type of transformation is often facilitated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Furthermore, dual photoredox catalysis has emerged as a powerful tool for generating acyl radicals from carboxylic acid derivatives. sioc.ac.cn Although the starting material is an acyl bromide, similar principles could be applied.

Cycloaddition Reactions Involving the Furan Diene System

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. However, the aromatic character of furan means that it is a less reactive diene compared to its non-aromatic counterparts. The reaction is typically reversible, and the retro-Diels-Alder reaction can be favored at higher temperatures.

In the case of this compound, the presence of the electron-withdrawing (oxo)acetyl bromide group at the 2-position is expected to decrease the electron density of the furan ring, thereby reducing its reactivity as a diene in normal electron-demand Diels-Alder reactions. However, it might enhance its reactivity in inverse electron-demand Diels-Alder reactions with electron-rich dienophiles.

The cycloaddition would disrupt the aromaticity of the furan ring, leading to the formation of a bicyclic adduct. For instance, reaction with a strong dienophile like maleic anhydride (B1165640) could potentially yield a 7-oxabicyclo[2.2.1]heptene derivative.

Table 2: Potential Diels-Alder Reaction of this compound

| Dienophile | Reaction Type | Potential Product |

| Maleic Anhydride | Normal Electron-Demand | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative |

| Ethyl vinyl ether | Inverse Electron-Demand | 7-Oxabicyclo[2.2.1]hept-5-ene derivative |

Investigating Decarboxylative Processes Leading to Acyl Radical Intermediates

The (oxo)acetyl bromide functional group is structurally related to α-keto acids. Decarboxylative processes of α-keto acids are a well-established method for generating acyl radicals. researchgate.netresearchgate.net This suggests that this compound could serve as a precursor to the (5-methylfuran-2-yl)acyl radical via a decarboxylative pathway, likely involving the loss of carbon monoxide from the (oxo)acetyl moiety rather than carbon dioxide.

This transformation would likely require specific conditions, such as photoredox catalysis or transition-metal catalysis. sioc.ac.cnnju.edu.cn For instance, a photoredox catalyst could facilitate a single-electron transfer to the (oxo)acetyl bromide, leading to fragmentation and release of the acyl radical and carbon monoxide.

The generated (5-methylfuran-2-yl)acyl radical could then be trapped by a variety of coupling partners. This strategy could enable the synthesis of a range of ketones where the 5-methylfuran-2-ylcarbonyl moiety is attached to different organic fragments. nju.edu.cn

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound offers possibilities for intramolecular reactions, although no specific examples are documented in the literature. Hypothetically, if a suitable nucleophilic group were present on a side chain attached to the furan ring, an intramolecular cyclization could occur. For example, if the methyl group at the 5-position were replaced with a hydroxypropyl group, an intramolecular acylation could lead to the formation of a macrocyclic lactone.

Rearrangement reactions of the furan ring itself are also a possibility under certain conditions, such as strong acid or high temperatures, although these are generally not facile. More plausible would be rearrangements involving the side chain. For instance, under radical conditions, a 1,5-hydrogen atom transfer from the methyl group to the acyl radical generated via decarbonylation could occur, leading to a rearranged radical species.

Spectroscopic and Advanced Analytical Techniques in Mechanistic Studies

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For a molecule such as (5-Methylfuran-2-yl)(oxo)acetyl bromide, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be indispensable.

Detailed analysis of ¹H NMR spectra would reveal the chemical environment of the protons, including those on the furan (B31954) ring and the methyl group. The coupling patterns between adjacent protons would help in assigning their relative positions. ¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule.

In the context of reaction monitoring, time-resolved NMR spectroscopy could be utilized to track the disappearance of the starting material and the appearance of products and intermediates in real-time. This would provide valuable kinetic data and help in understanding the reaction pathway.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons | ~2.4 | ~14 |

| Furan Ring Proton (H3) | ~6.3 | ~112 |

| Furan Ring Proton (H4) | ~7.2 | ~120 |

| Furan Ring Carbon (C2) | - | ~150 |

| Furan Ring Carbon (C5) | - | ~158 |

| Carbonyl Carbon (Oxo) | - | ~165 |

| Carbonyl Carbon (Acetyl) | - | ~180 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Reaction Pathway Analysis and Intermediate Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass and elemental composition, confirming its molecular formula.

During mechanistic studies, MS techniques are invaluable for identifying reaction intermediates. By coupling a reaction setup to a mass spectrometer, short-lived species can be detected and characterized. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to gently ionize the molecules from the reaction mixture, allowing for their detection.

Tandem mass spectrometry (MS/MS) experiments would involve selecting a specific ion (e.g., the molecular ion of an intermediate) and inducing its fragmentation to obtain structural information. This fragmentation pattern can serve as a fingerprint for the identification of unknown species in the reaction pathway.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformation Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are particularly useful for monitoring the progress of a reaction by observing the disappearance of vibrational bands corresponding to the reactants' functional groups and the appearance of new bands from the products.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups (C=O) of the oxoacetyl and bromide moieties, as well as vibrations associated with the furan ring and the C-Br bond. The positions of these bands can be influenced by the electronic environment within the molecule.

During a reaction, for instance, if the acetyl bromide group is substituted, the disappearance of the characteristic C-Br stretching frequency and the appearance of new bands would be indicative of the reaction's progress.

Table 2: Characteristic IR and Raman Vibrational Frequencies for Key Functional Groups

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O (Ketone) | 1680-1720 | 1680-1720 |

| C=O (Acid Halide) | 1770-1820 | 1770-1820 |

| C-O-C (Furan) | 1000-1300 | 1000-1300 |

| C-Br | 500-600 | 500-600 |

Note: These are general ranges and the exact frequencies will be specific to the molecule.

X-ray Diffraction Analysis of Crystalline Derivatives for Absolute Configuration Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. If this compound or a suitable crystalline derivative can be synthesized, this technique would provide an unambiguous confirmation of its molecular structure.

In mechanistic studies, X-ray crystallography can be used to determine the structure of stable intermediates or final products, which can provide crucial evidence to support or refute a proposed reaction mechanism. The solid-state structure can reveal details about intermolecular interactions that might influence the reaction pathway in the solid state or in concentrated solutions.

Theoretical and Computational Investigations of 5 Methylfuran 2 Yl Oxo Acetyl Bromide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. globalresearchonline.net A DFT analysis of (5-Methylfuran-2-yl)(oxo)acetyl bromide would begin with geometry optimization to find the lowest energy structure. Using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) allows for the precise calculation of bond lengths, bond angles, and dihedral angles. globalresearchonline.net

From the optimized geometry, a wealth of information about the electronic structure and reactivity can be derived. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. libretexts.org

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For an acyl bromide, a high electrophilicity index would be expected, highlighting the reactivity of the carbonyl carbon towards nucleophilic attack.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a highly positive potential around the carbonyl carbon of the acyl bromide group, marking it as the primary site for nucleophilic attack, while negative potential would be concentrated around the oxygen atoms and the furan (B31954) ring's π-system.

Illustrative Data Table: Calculated Reactivity Descriptors This table presents exemplary data based on typical DFT calculations for similar organic molecules, as direct data for the title compound is unavailable.

| Parameter | Exemplary Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Relates to chemical stability and reactivity |

| Electronegativity (χ) | 4.8 eV | Measure of electron-attracting power |

| Chemical Hardness (η) | 2.7 eV | Measure of resistance to charge transfer |

| Electrophilicity Index (ω) | 4.25 eV | Quantifies electrophilic nature |

Elucidation of Reaction Mechanisms Through Transition State Modeling

The primary reaction pathway for an acyl halide is nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com Computational modeling can elucidate the mechanism of such reactions involving this compound. By modeling the reaction with a nucleophile (e.g., water, an alcohol, or an amine), the entire potential energy surface can be mapped out.

This involves locating and characterizing the transition state (TS) structure—the highest energy point along the reaction coordinate. researchgate.net DFT calculations can determine the geometry of the transition state and its associated activation energy (the energy barrier that must be overcome for the reaction to proceed). For a nucleophilic acyl substitution, the mechanism typically involves the formation of a tetrahedral intermediate. masterorganicchemistry.com Computational studies can confirm whether this intermediate is a stable species or part of the transition state itself. researchgate.netacs.org

Intrinsic Reaction Coordinate (IRC) calculations can then be performed starting from the transition state structure. An IRC analysis follows the reaction path downhill to both the reactants and the products, confirming that the identified transition state correctly connects the desired species. This provides a complete, dynamic picture of the reaction mechanism. Such studies are crucial for understanding why certain products are formed and for predicting reaction rates under various conditions.

Illustrative Data Table: Transition State Analysis for a Hypothetical Reaction This table shows representative data for the hydrolysis of an acyl bromide, as direct data for the title compound is unavailable.

| Parameter | Exemplary Value | Significance |

|---|---|---|

| Reactant Complex Energy | 0.0 kcal/mol (Reference) | Baseline energy of the starting materials |

| Transition State (TS) Energy | +15.2 kcal/mol | Activation energy barrier for the reaction |

| Product Complex Energy | -25.7 kcal/mol | Overall reaction thermodynamics (exothermic) |

| Imaginary Frequency of TS | -350 cm⁻¹ | Confirms the structure is a true transition state |

Conformational Analysis and Intermolecular Interactions

The presence of single bonds in this compound—specifically the bond between the furan ring and the adjacent carbonyl group, and the bond between the two carbonyl groups—allows for rotational isomerism (conformers). A conformational analysis is essential to identify the most stable conformer(s) and the energy barriers to rotation between them. researchgate.netrsc.org

By systematically rotating the dihedral angles and calculating the energy at each step, a potential energy surface can be generated. This would likely reveal two primary planar conformers for the furan-carbonyl linkage: a syn (or cis) and an anti (or trans) arrangement, where the furan's oxygen atom is on the same or opposite side of the exocyclic C-C bond as the carbonyl oxygen, respectively. researchgate.netekb.eg DFT calculations on related furan aldehydes show that the relative stability of these conformers can be influenced by solvent effects. researchgate.net

Furthermore, understanding intermolecular interactions is key to predicting the compound's physical properties and behavior in condensed phases. Computational methods can model dimers or clusters of the molecule to investigate non-covalent interactions like hydrogen bonding (if interacting with protic solvents) and dipole-dipole interactions, which would be significant given the polar nature of the acyl bromide and furan moieties.

Illustrative Data Table: Conformational Energy Profile This table presents a simplified, exemplary energy profile based on studies of similar 2-acylfurans, as direct data for the title compound is unavailable.

| Conformer | Dihedral Angle (O-C-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

|---|---|---|---|

| Anti (trans) | 180° | 0.00 (Most Stable) | ~85% |

| Syn (cis) | 0° | +1.2 | ~15% |

| Rotational Barrier (TS) | ~90° | +8.5 | N/A |

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational chemistry is a powerful tool for predicting various spectroscopic data, which can aid in the identification and characterization of a molecule.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. gaussian.comimist.ma By calculating the chemical shifts for a reference compound like tetramethylsilane (B1202638) (TMS) at the same level of theory, highly accurate predictions can be made. conicet.gov.ar These theoretical spectra are invaluable for assigning peaks in experimental data.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. globalresearchonline.net These computed frequencies correspond to specific molecular motions (stretching, bending, etc.) and can be used to simulate the infrared (IR) and Raman spectra. For this compound, characteristic strong absorptions would be predicted for the two C=O stretches and the C-Br stretch.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. rsc.orgmdpi.com For this compound, π → π* transitions associated with the conjugated furan and dicarbonyl system would be expected. globalresearchonline.net

Illustrative Data Table: Predicted Spectroscopic Data This table provides exemplary spectroscopic data based on calculations for analogous furan and acyl halide compounds, as direct data for the title compound is unavailable.

| Spectroscopic Data | Predicted Value | Assignment/Comment |

|---|---|---|

| ¹³C NMR (δ, ppm) | ~185 ppm, ~165 ppm | Keto C=O and Acyl Bromide C=O |

| ¹H NMR (δ, ppm) | ~7.4 ppm, ~6.5 ppm | Furan ring protons |

| IR Frequency (ν, cm⁻¹) | ~1780 cm⁻¹, ~1710 cm⁻¹ | Asymmetric and symmetric C=O stretches |

| UV-Vis (λ_max, nm) | ~280 nm | π → π* transition of the conjugated system |

Strategic Derivatization and Application As a Synthetic Building Block

Synthesis of Complex Furan-Containing Polyfunctionalized Compounds

(5-Methylfuran-2-yl)(oxo)acetyl bromide is a potent electrophile, making it an ideal reagent for the acylation of nucleophiles. This reactivity is harnessed in Friedel-Crafts acylation reactions to introduce the furan-containing keto-acyl group onto aromatic and heteroaromatic rings. wikipedia.orgpharmaguideline.comresearchgate.net The reaction typically proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride, to activate the acyl bromide. wikipedia.orgnih.gov The resulting aryl or heteroaryl ketones are valuable intermediates in the synthesis of a wide range of more complex molecules. researchgate.net

The versatility of this building block is further demonstrated in its reactions with other nucleophiles. For instance, it can react with amines to form amides, with alcohols to form esters, and with organometallic reagents to create new carbon-carbon bonds. These transformations pave the way for the construction of diverse molecular architectures with multiple functional groups. The furan (B31954) moiety itself can undergo further modifications, such as electrophilic substitution, cycloaddition reactions, or oxidation, adding another layer of complexity to the synthesized molecules. pharmaguideline.comacs.org

Below is a table summarizing the types of polyfunctionalized compounds that can be synthesized using this compound.

| Nucleophile | Catalyst/Conditions | Product Type | Potential Applications |

| Aromatic compounds | Lewis Acid (e.g., AlCl₃) | Aryl/Heteroaryl ketones | Pharmaceutical intermediates, material science |

| Alcohols | Base (e.g., Pyridine) | Esters | Flavor and fragrance compounds, plasticizers |

| Amines | Base (e.g., Triethylamine) | Amides | Bioactive molecules, polymers |

| Organometallic reagents | Varies | α-Diketones | Synthetic intermediates |

Role in Total Synthesis of Natural Products and Bioactive Molecules

The furan nucleus is a common structural motif in a plethora of natural products and biologically active compounds. researchgate.netrsc.orgmdpi.com Consequently, this compound represents a valuable synthon for the total synthesis of such molecules. Its ability to introduce a functionalized furan ring in a single step can significantly streamline synthetic routes.

For example, the (5-methylfuran-2-yl)(oxo)acetyl unit could be incorporated into a larger molecule that is a precursor to a natural product. The ketone and ester (if formed from an alcohol) functionalities provide handles for further chemical manipulations, such as reductions, additions, or condensations, to build up the carbon skeleton and introduce stereocenters. The furan ring itself can be a precursor to other functionalities; for instance, it can be oxidized to a butenolide or participate in Diels-Alder reactions to form more complex cyclic systems. acs.org

The following table provides hypothetical examples of natural product classes where this compound could be employed as a key building block.

| Natural Product Class | Key Synthetic Transformation | Role of the Building Block |

| Furan-containing terpenoids | Acylation followed by olefination and cyclization | Introduction of the furan moiety and a handle for chain extension |

| Polyketides | Esterification and subsequent chain elongation | Incorporation of a furan-containing starter or extender unit |

| Alkaloids | Amide formation and subsequent cyclization | Formation of a key furan-containing amide intermediate |

Asymmetric Synthesis Approaches Utilizing the Chiral Potential

While this compound is achiral, it can be utilized in asymmetric synthesis to generate chiral molecules. uwindsor.cadu.ac.in One common strategy involves the use of a chiral auxiliary. uwindsor.ca The acyl bromide can be reacted with a chiral alcohol or amine to form a chiral ester or amide. The chiral auxiliary can then direct subsequent reactions, such as additions to the ketone or reactions at the furan ring, to proceed with high stereoselectivity. After the desired stereocenter is established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Another approach is the use of chiral catalysts. researchgate.netresearchgate.netnih.gov For instance, the asymmetric reduction of the ketone in a molecule derived from this compound can be achieved using a chiral reducing agent or a catalyst with chiral ligands. Similarly, asymmetric aldol reactions or other carbon-carbon bond-forming reactions involving the enolate of the ketone can be catalyzed by chiral Lewis acids or organocatalysts to afford products with high enantiomeric excess. nih.gov

The table below outlines potential asymmetric synthesis strategies involving this building block.

| Asymmetric Strategy | Description | Expected Outcome |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to direct a stereoselective reaction. | Diastereoselective formation of a new stereocenter. |

| Chiral Catalyst | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Enantioselective formation of a new stereocenter. |

| Chiral Reagent | Employment of a stoichiometric chiral reagent to induce asymmetry. | Enantioselective transformation of a prochiral group. |

Catalytic Applications in Organic Transformations

The derivatives of this compound can also find applications in catalysis. The furan ring and the dicarbonyl moiety can act as ligands for transition metals, forming complexes that can catalyze a variety of organic transformations. For example, a molecule containing the (5-methylfuran-2-yl)(oxo)acetyl group could be coordinated to a metal center, and this complex could then be used to catalyze reactions such as hydrogenations, cross-coupling reactions, or oxidations. researchgate.netfrontiersin.org

Furthermore, the furan-containing products themselves can be substrates for catalytic transformations. For instance, the furan ring can be catalytically hydrogenated to a tetrahydrofuran, a common solvent and a structural motif in many natural products. The ketone functionality can be catalytically reduced or transformed into other functional groups. The development of sustainable catalytic pathways for the transformation of furan derivatives is an active area of research. frontiersin.orgosti.gov

The following table summarizes potential catalytic applications related to this compound and its derivatives.

| Catalytic Application | Description | Example Reaction |

| Ligand in Homogeneous Catalysis | The furan-dicarbonyl moiety coordinates to a metal center to form an active catalyst. | Asymmetric hydrogenation of olefins. |

| Substrate for Catalytic Transformation | The furan-containing product is transformed into a new molecule using a catalyst. | Catalytic hydrogenation of the furan ring to a tetrahydrofuran. |

| Organocatalysis | The furan-containing molecule itself acts as an organocatalyst. | Proline-catalyzed aldol reactions. |

Future Research Perspectives in Furan α Oxoacyl Halide Chemistry

Development of Green Chemistry Methodologies for Synthesis and Transformation

A paramount goal in modern chemistry is the development of sustainable processes that minimize environmental impact. The synthesis and application of furanic compounds are increasingly at the forefront of green and sustainable chemistry. nih.gov Future research in furan (B31954) α-oxoacyl halide chemistry will undoubtedly prioritize the integration of green chemistry principles, moving away from traditional, often harsh, synthetic methods.

Key research thrusts will likely focus on:

Bio-based Feedstocks: The furan core of these molecules is readily derivable from biomass. Platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF), obtained from the dehydration of carbohydrates, serve as a renewable starting point. nih.gov Research will aim to develop efficient oxidative pathways from HMF-derived precursors, such as 2-acetyl-5-methylfuran, to the target α-oxoacyl halides, minimizing the use of hazardous reagents.

Catalytic Routes: Shifting from stoichiometric reagents to catalytic systems is a core tenet of green chemistry. Future methodologies will explore novel catalysts for both the synthesis of the furan α-oxoacyl halide and its subsequent transformations. This includes the use of heterogeneous catalysts for easier separation and recycling, and earth-abundant metal catalysts to replace precious metals. mdpi.comresearchgate.net

Solvent Minimization and Alternative Media: The development of solvent-free reaction conditions or the use of greener solvents (e.g., water, supercritical CO₂, or bio-derived solvents like cyrene) will be crucial. nih.govrsc.org

Table 1: Potential Green Chemistry Approaches for Furan α-Oxoacyl Halide Chemistry

| Green Chemistry Principle | Application in Furan α-Oxoacyl Halide Chemistry | Potential Benefit |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis starting from biomass-derived 5-hydroxymethylfurfural (HMF) or 2-methylfuran (B129897). nih.govacs.org | Reduces reliance on petrochemicals, enhances sustainability. |

| Atom Economy | Designing cascade or multicomponent reactions where most atoms from the reactants are incorporated into the final product. | Minimizes waste generation. |

| Use of Catalysis | Employing reusable solid acid catalysts or metal catalysts for synthesis and transformations. mdpi.comresearchgate.net | Increases efficiency, reduces waste from stoichiometric reagents. |

| Safer Solvents and Auxiliaries | Exploring reactions in water, ionic liquids, or under solvent-free conditions. rsc.org | Reduces environmental impact and improves process safety. |

Integration with Photoredox Catalysis and Electrochemistry

Photoredox catalysis and electrochemistry have emerged as powerful tools for generating radical intermediates under exceptionally mild conditions, enabling transformations that are difficult or impossible to achieve using traditional thermal methods. nih.govyoutube.com The integration of these techniques into furan chemistry holds immense promise. bris.ac.ukrsc.org

For furan α-oxoacyl halides, future research will likely explore:

Single-Electron Transfer (SET) Pathways: The α-oxoacyl moiety is an excellent electron acceptor. Upon single-electron reduction, initiated by a photocatalyst or at an electrode, a ketyl radical anion could be formed. This intermediate could participate in novel cyclization, cross-coupling, or fragmentation reactions.

Dual Catalytic Cycles: Combining photoredox catalysis with another catalytic cycle, such as nickel catalysis, can enable a wide range of C-C and C-heteroatom bond formations. nih.gov A future direction would be the development of methods for the decarboxylative coupling of the furan α-oxoacyl halide (after conversion to a suitable derivative like an N-hydroxyphthalimide ester) with various partners.

Electrochemical Synthesis and Modification: Electrocatalysis offers a reagent-free method for oxidation and reduction. rsc.org Researchers could develop electrochemical methods for the synthesis of the α-oxoacyl halide from furan precursors or use electrochemistry to drive its subsequent transformations, offering high selectivity and control. youtube.com For instance, the selective reduction of the ketone or acid halide function could be tuned by controlling the applied potential.

Table 2: Prospective Photoredox and Electrochemical Reactions

| Technique | Proposed Transformation of Furan α-Oxoacyl Halide Derivatives | Potential Product Class |

|---|---|---|

| Photoredox Catalysis | Reductive coupling with alkenes or (hetero)arenes. | Complex furan-containing ketones. |

| Photoredox/Nickel Dual Catalysis | Decarbonylative cross-coupling with alkyl or aryl partners. nih.gov | Substituted 2-acylfurans. |

| Electrochemistry | Selective reduction of the ketone to a secondary alcohol. rsc.org | Chiral hydroxy-substituted furans. |

| Electron-Primed Photoredox | Generation of a potent reductant for challenging bond formations. youtube.com | Access to highly functionalized furan structures. |

Exploration of Novel Reactivity Modalities

The unique arrangement of functional groups in (5-Methylfuran-2-yl)(oxo)acetyl bromide suggests a wealth of untapped reactivity. Moving beyond the predictable reactions of the individual ketone and acid halide functionalities, future research will focus on harnessing their concerted reactivity.

Promising areas for exploration include:

Multicomponent Reactions (MCRs): The two electrophilic centers could be engaged sequentially or in a concerted manner in MCRs. For example, reaction with a binucleophile containing a soft and a hard nucleophilic site could lead to the rapid construction of complex heterocyclic systems fused to the furan ring.

Cascade Reactions: The initial reaction at one electrophilic site could trigger a subsequent intramolecular transformation involving the furan ring or the other carbonyl group. This could provide access to novel polycyclic scaffolds.

The Furan as a "Masked" Functional Group: The furan ring itself can be viewed as a latent diene for cycloadditions or can be oxidatively cleaved to a 1,4-dicarbonyl compound. youtube.com A particularly cunning strategy involves using the furan ring as a masked carboxylic acid. youtube.com This approach could be used to differentiate two carbonyl groups in a synthetic sequence, with the furan being carried through several steps before being unmasked via oxidation.

Synthesis of Novel Heterocycles: The 1,2-dicarbonyl motif is a classic precursor for quinoxalines and other heterocycles upon condensation with diamines. Applying this chemistry to furan α-oxoacyl halides could yield novel furan-annulated heterocyclic systems with potential biological activity. nih.gov

Computational-Assisted Discovery of New Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry for understanding reaction mechanisms and predicting reactivity. In the context of furan α-oxoacyl halide chemistry, computational studies will be instrumental in accelerating discovery.

Future research will leverage computational tools to:

Elucidate Reaction Mechanisms: The mechanisms of novel transformations, especially those involving photoredox or transition-metal catalysis, can be complex. mdpi.com Computational modeling can map out reaction energy profiles, identify key intermediates and transition states, and explain observed selectivity.

Predict Novel Reactivity: In silico screening of potential reaction partners and catalysts can identify promising new reactions before they are attempted in the lab, saving time and resources. For example, the feasibility of novel pericyclic or cascade reactions could be evaluated computationally.

Catalyst Design: For catalytic transformations, computational chemistry can aid in the rational design of new ligands or catalysts with enhanced activity, stability, and selectivity for reactions involving furan substrates.

Understanding Regioselectivity: In multicomponent reactions or reactions with complex substrates, computational analysis can predict the most likely site of reaction, guiding synthetic strategy.

By embracing these future research perspectives, the scientific community can transform furan α-oxoacyl halides from a class of reactive intermediates into a versatile platform for the efficient and sustainable synthesis of complex and valuable molecules.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Acetyl-5-methylfuran |

| 5-Hydroxymethylfurfural (HMF) |

| Cyrene |

| Quinoxalines |

Q & A

Q. Key Considerations :

- Monitor reaction progress via ¹H NMR to detect intermediates (e.g., alkoxy sulfoxonium species) and confirm product formation .

- Use anhydrous conditions to prevent hydrolysis of the acyl bromide.

Basic: How can researchers characterize this compound using spectroscopic methods?

Answer:

- ¹H NMR : Look for characteristic signals:

- A singlet at δ ~3.8–4.2 ppm for the methyl group on the furan ring .

- A carbonyl (C=O) signal at δ ~9.5–10.5 ppm, typical for α-oxo acyl bromides .

- IR Spectroscopy : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Br stretch).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments) using high-resolution MS.

Validation : Compare spectral data with structurally similar compounds, such as methyl oxo(phenyl)acetate or 5-methylfuran derivatives .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

Answer:

The compound’s reactivity is governed by:

- Electrophilicity of the Carbonyl Carbon : Enhanced by the electron-withdrawing oxo and bromine groups, facilitating nucleophilic attack by amines or alcohols.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states and intermediates, as observed in oxidative esterification mechanisms .

- Steric Hindrance : The 5-methylfuran group may slow reactions with bulky nucleophiles.

Q. Experimental Validation :

- Perform kinetic studies in varying solvents (e.g., DMSO vs. THF) to assess reaction rates.

- Use deuterium-labeling experiments to track proton exchange during hydrolysis or substitution .

Advanced: How should researchers address conflicting data in reaction yields when using this compound?

Answer:

Common Discrepancies :

- Variable yields in heterocyclic syntheses (e.g., pyridones or thiazoles) due to competing side reactions.

- Hydrolysis of the acyl bromide under humid conditions.

Q. Troubleshooting Steps :

Optimize Reaction Conditions :

- Control moisture using molecular sieves or inert atmospheres.

- Screen catalysts (e.g., piperidine for furan-based condensations ).

Monitor Side Products : Use LC-MS or TLC to detect intermediates like hydrolyzed carboxylic acids.

Reproducibility : Standardize reagent purity (e.g., anhydrous PBr₃) and solvent batch effects.

Case Study : Inconsistent yields in pyridone synthesis were resolved by adjusting the molar ratio of thioglycolic acid to 2:1, minimizing dimerization .

Application: How is this compound utilized in synthesizing heterocyclic scaffolds?

Answer:

this compound serves as a versatile electrophile in constructing:

- Thiazolo[3,2-a]pyridines : React with thioglycolic acid under piperidine catalysis to form fused thiazole rings .

- Triazolo[1,5-a]pyridines : Condense with aromatic aldehydes and cyanoacetohydrazide to yield nitrogen-rich heterocycles .

Q. Optimization Table :

| Reaction Type | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Thiazole Formation | Thioglycolic acid, EtOH, piperidine | 60–75% | Competing hydrolysis |

| Pyridone Synthesis | Cyanoacetohydrazide, RT | 45–65% | Sensitivity to pH |

Advanced: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shield, and fume hood use are mandatory due to corrosive and lachrymatory properties .

- Spill Management : Neutralize spills with sodium bicarbonate or sand; avoid water to prevent HBr gas release .

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and artificial respiration if inhaled .

Storage : Keep in sealed, amber-glass containers under inert gas (e.g., N₂) at ≤4°C to prevent degradation .

Basic: What analytical techniques quantify this compound in complex mixtures?

Answer:

- HPLC-UV : Use a C18 column with acetonitrile/water mobile phase; detect at λ = 254 nm (furan absorbance).

- Titration : Back-titrate unreacted acyl bromide with standardized NaOH after hydrolysis to carboxylic acid .

Data Validation : Cross-check with GC-MS to confirm purity and rule out volatile byproducts.

Advanced: How does the 5-methylfuran group influence the compound’s reactivity compared to simpler acyl bromides?

Answer:

- Electronic Effects : The electron-donating methyl group on furan slightly reduces electrophilicity at the carbonyl carbon vs. acetyl bromide, requiring harsher conditions for some substitutions .

- Steric Effects : The furan ring increases steric hindrance, slowing reactions with bulky nucleophiles (e.g., tertiary amines).

Q. Comparative Reactivity Table :

| Compound | Boiling Point (°C) | Hydrolysis Rate | Reactivity with Aniline |

|---|---|---|---|

| Acetyl Bromide | 81 | Fast | Very High |

| This compound | ~140 (est.) | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.